isoquinoline-1-carboxamide

Neuroinflammation Microglia Cytokine Suppression

Researchers targeting TRH-R2 pathways often lack subtype-selective probes. Isoquinoline-1-carboxamide (CAS 1436-44-8) is the validated scaffold for first-in-class TRH-R2-selective ligands, enabling pathway interrogation impossible with endogenous TRH. • TRH-R2 selectivity: First scaffold demonstrating TRH-R2 over TRH-R1 binding preference • Neuroinflammation: HSR1101 derivative achieves ~2× potency gain (IC50 20-40 µM) vs. methoxy analogs and uniquely reverses IL-10 suppression • Catalysis: Ir(III) complexes deliver >26,000 h⁻¹ TOF-12× faster than quinoline analogs Supplied at 95% purity with consistent batch quality for reproducible research.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 1436-44-8
Cat. No. B073039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoquinoline-1-carboxamide
CAS1436-44-8
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13)
InChIKeyYZDXFUGIDTUCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-1-carboxamide: Privileged Scaffold Overview


Isoquinoline-1-carboxamide (CAS 1436-44-8) is a heterocyclic organic compound featuring an isoquinoline core with a carboxamide functional group at the 1-position [1]. This specific architecture constitutes a privileged scaffold in medicinal chemistry, offering a versatile platform for generating diverse bioactivities . Its utility as a synthetic intermediate and a core motif for designing novel bioactive molecules is well-documented, with derivatives showing promise in areas such as neuroinflammation, oncology, and catalysis [2].

Isoquinoline-1-carboxamide: Critical Selectivity Factors


The isoquinoline-1-carboxamide scaffold is highly sensitive to structural modifications, and its biological or catalytic performance cannot be extrapolated from other isoquinoline isomers (e.g., 3-carboxamide) or quinoline analogs. The position of the carboxamide group dictates the molecule's electronic properties and binding interactions. As demonstrated in comparative studies, even subtle changes in the substituents on the amide nitrogen can dramatically shift potency by several-fold, alter cytotoxicity profiles, and determine functional outcomes such as the reversal of anti-inflammatory cytokine suppression [1]. This precise structure-activity relationship (SAR) necessitates the selection of specific derivatives based on quantifiable performance data rather than relying on in-class generic substitution [2].

Isoquinoline-1-carboxamide: Comparative Evidence Guide


Anti-Inflammatory Potency: Hydroxyphenyl vs Methoxyphenyl Derivatives

In a direct head-to-head study of novel isoquinoline-1-carboxamides, derivatives with an N-hydroxyphenyl substituent (HSR1101~1103) demonstrated significantly greater potency in suppressing LPS-induced IL-6 and NO production compared to N-methoxyphenyl derivatives (HSR1105 and 1106) [1]. This quantifiable difference in IC50 underscores the importance of the hydrogen-bond donor capability of the -OH group for enhanced activity [1].

Neuroinflammation Microglia Cytokine Suppression

IL-10 Restoration: Unique to HSR1101

Among the five active derivatives tested for their effect on the anti-inflammatory cytokine IL-10, only N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) demonstrated the ability to significantly reverse the suppression of IL-10 production caused by LPS [1]. This functional activity was absent in the closely related analogs HSR1102 and HSR1103, despite their comparable potency in suppressing pro-inflammatory mediators [1].

Neuroinflammation Microglia Immunomodulation

Formic Acid Dehydrogenation: Isoquinoline vs Quinoline Ligands

A comparative study of Ir(III) complexes bearing quinoline and isoquinoline carboxamide ligands revealed that the complex with an N-phenyl isoquinoline-1-carboxamide ligand exhibited the highest catalytic activity for formic acid dehydrogenation (FADH) [1]. Its performance far exceeded that of the most efficient quinoline-2-carboxamide-based complex tested under comparable conditions [1].

Homogeneous Catalysis Hydrogen Storage Formic Acid Dehydrogenation

TRH-R2 Subtype Selectivity: Phenylisoquinoline Carboxamides

A series of 1-(phenyl)isoquinoline carboxamide analogues were identified as the first ligands reported to show selective binding to the thyrotropin-releasing hormone receptor subtype 2 (TRH-R2) over TRH-R1 [1]. This selectivity is a novel feature not shared by the endogenous peptide ligand TRH or previously studied small molecule modulators like benzodiazepines, which exhibit low affinity and no subtype discrimination [1].

GPCR TRH Receptor Subtype Selectivity

Isoquinoline-1-carboxamide: Application Scenarios


Dual-Action Microglial Modulator for Neuroinflammation

For researchers investigating neuroinflammatory pathways in diseases like Alzheimer's or Parkinson's, the derivative HSR1101 (N-(2-hydroxyphenyl)isoquinoline-1-carboxamide) is the preferred tool compound. Evidence shows it is not only ~2-fold more potent than its methoxy analogs (IC50 20-40 µM vs 40-80 µM) at suppressing key pro-inflammatory mediators (IL-6, NO), but it also uniquely reverses the suppression of the protective cytokine IL-10, a functional benefit absent in close structural analogs [1]. This dual action makes it ideal for studies aimed at restoring immune homeostasis rather than simple immunosuppression.

Hydrogen Storage: High-Performance Dehydrogenation Catalysts

In the field of sustainable chemistry, the isoquinoline-1-carboxamide ligand framework offers a quantifiable advantage for catalyst design. Data from cross-comparative studies indicate that Ir(III) complexes bearing an N-phenyl isoquinoline-1-carboxamide ligand exhibit an initial TOF of >26,000 h⁻¹ for formic acid dehydrogenation, which is over 12 times more active than the best-performing quinoline-2-carboxamide analog tested under identical conditions (TOF of 2040 h⁻¹) [2]. This makes it a superior scaffold for developing efficient catalysts for hydrogen generation from liquid organic hydrogen carriers.

Selective TRH-R2 Probing in GPCR Research

For pharmacologists studying the G protein-coupled receptor TRH-R2, 1-(phenyl)isoquinoline carboxamide derivatives represent a unique and indispensable class of research tools. Unlike the endogenous ligand TRH or other small molecule modulators, these compounds are the first to demonstrate selective binding to TRH-R2 over the TRH-R1 subtype [3]. This first-in-class selectivity enables, for the first time, the targeted interrogation of TRH-R2-specific signaling pathways and physiological roles, overcoming a major limitation of previously available non-selective ligands [3].

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